Cas no 1203271-21-9 (4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide)

4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- AKOS024517983
- 1203271-21-9
- F5773-0034
- 4-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- VU0519967-1
-
- インチ: 1S/C21H24N4O2S/c1-14-7-8-15(2)19-18(14)23-21(28-19)25-11-9-24(10-12-25)20(26)22-16-5-4-6-17(13-16)27-3/h4-8,13H,9-12H2,1-3H3,(H,22,26)
- InChIKey: KVEKLPXCCNCYGV-UHFFFAOYSA-N
- ほほえんだ: S1C2C(C)=CC=C(C)C=2N=C1N1CCN(C(NC2C=CC=C(C=2)OC)=O)CC1
計算された属性
- せいみつぶんしりょう: 396.16199719g/mol
- どういたいしつりょう: 396.16199719g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 85.9Ų
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5773-0034-75mg |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
1203271-21-9 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5773-0034-30mg |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
1203271-21-9 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5773-0034-20μmol |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
1203271-21-9 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5773-0034-50mg |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
1203271-21-9 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5773-0034-20mg |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
1203271-21-9 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5773-0034-2μmol |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
1203271-21-9 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5773-0034-5μmol |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
1203271-21-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5773-0034-100mg |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
1203271-21-9 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5773-0034-40mg |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
1203271-21-9 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5773-0034-10mg |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
1203271-21-9 | 10mg |
$79.0 | 2023-09-09 |
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide 関連文献
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamideに関する追加情報
Introduction to 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide (CAS No. 1203271-21-9)
4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide (CAS No. 1203271-21-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperazine derivatives and is characterized by its unique structural features, including a benzothiazole moiety and a methoxyphenyl group. These structural elements contribute to its potential therapeutic applications and biological activities.
The benzothiazole core is a well-known heterocyclic system that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the 4,7-dimethyl substitution on the benzothiazole ring enhances the compound's lipophilicity and stability, which are crucial factors for drug design and development. The methoxyphenyl group, on the other hand, introduces additional hydrophobicity and can modulate the compound's binding affinity to specific receptors or enzymes.
In recent years, 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide has been investigated for its potential as a therapeutic agent in various diseases. One of the key areas of interest is its role in neurodegenerative disorders. Studies have shown that this compound exhibits neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells. This makes it a promising candidate for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Another significant application of 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is in cancer research. Preclinical studies have demonstrated that this compound has potent antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action involves the inhibition of cell cycle progression and induction of apoptosis through the modulation of specific signaling pathways.
The pharmacokinetic properties of 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide have also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as an oral therapeutic agent. The compound's high bioavailability and low toxicity make it an attractive candidate for further clinical development.
In addition to its therapeutic applications, 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide has been explored for its use in diagnostic imaging. The benzothiazole moiety can be radiolabeled to create imaging agents that can be used to visualize specific biological processes or pathologies in vivo. This opens up new possibilities for non-invasive diagnosis and monitoring of diseases.
The synthesis of 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide involves a series of well-defined chemical reactions. The key steps include the formation of the benzothiazole ring through cyclization reactions and the coupling of the piperazine moiety with the methoxyphenyl group using standard amide bond formation techniques. The synthetic route is highly reproducible and can be scaled up for large-scale production.
Recent advancements in computational chemistry have also contributed to our understanding of 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational behavior and interactions with biological targets. These computational tools are invaluable for optimizing the compound's structure to enhance its therapeutic efficacy.
In conclusion, 4-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide (CAS No. 1203271-21-9) is a multifaceted compound with a wide range of potential applications in medicine and diagnostics. Its unique structural features and favorable pharmacological properties make it an exciting area of research for scientists and pharmaceutical companies alike. As ongoing studies continue to uncover new aspects of its biological activity and mechanisms of action, this compound holds great promise for future therapeutic developments.
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